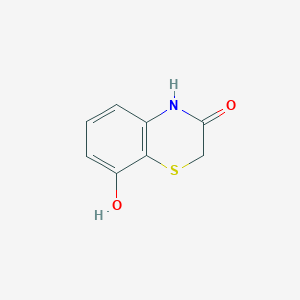
8-Hydroxy-2H-1,4-benzothiazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzothiazines. This compound is characterized by a benzene ring fused to a thiazine ring, with a hydroxyl group at the 8th position. Benzothiazines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 8-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one involves the copper-catalyzed cascade reaction. This method uses 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide) as starting materials. The reaction proceeds through an SN2/deacetylation/coupling process to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 8-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one are not extensively documented, the copper-catalyzed cascade method mentioned above can be adapted for large-scale synthesis. This method is advantageous due to its efficiency and the ability to introduce diversity at multiple positions on the benzothiazine scaffold.
化学反応の分析
Types of Reactions
8-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thiazine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 8-oxo-2H-benzo[b][1,4]thiazin-3(4H)-one.
Reduction: Formation of reduced thiazine derivatives.
Substitution: Formation of various substituted benzothiazine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antitubercular properties.
作用機序
The mechanism of action of 8-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in its antitubercular activity, the compound targets the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . By inhibiting this enzyme, the compound disrupts the cell wall synthesis, leading to the death of the mycobacteria.
類似化合物との比較
8-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one can be compared with other benzothiazine derivatives such as:
8-nitro-4H-benzo[e][1,3]thiazin-4-ones: Known for their potent antitubercular activity.
Spiro[benzo[b][1,4]thiazine-2,2’-pyrroles]: Studied for their unique structural properties and potential biological activities.
The uniqueness of 8-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one lies in its hydroxyl group, which can participate in various chemical reactions and enhance its biological activity.
特性
CAS番号 |
91375-76-7 |
|---|---|
分子式 |
C8H7NO2S |
分子量 |
181.21 g/mol |
IUPAC名 |
8-hydroxy-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C8H7NO2S/c10-6-3-1-2-5-8(6)12-4-7(11)9-5/h1-3,10H,4H2,(H,9,11) |
InChIキー |
HHSNRRCSRPQQNP-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=C(S1)C(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


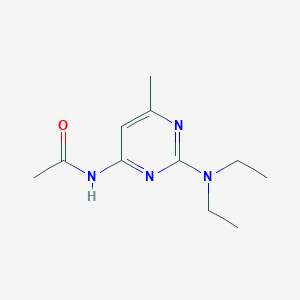

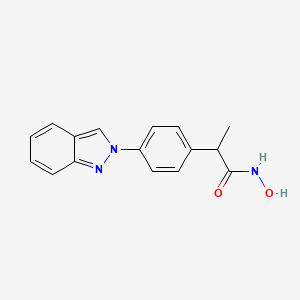
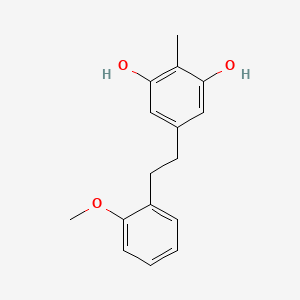
![[4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B15218379.png)

![2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B15218404.png)
![{[1-(Prop-2-yn-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218408.png)
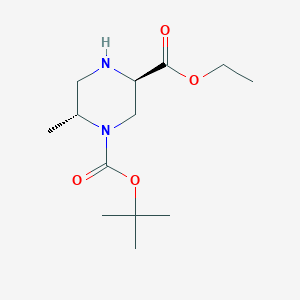
![(1S,4R,6R)-1-Methyl-4-((E)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B15218419.png)
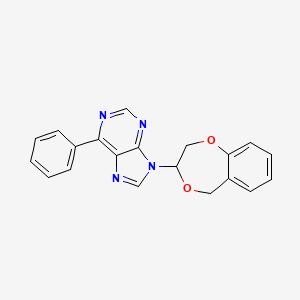
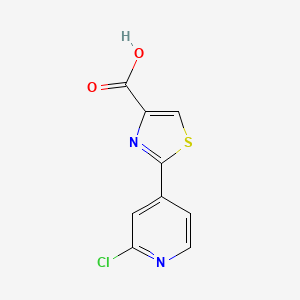
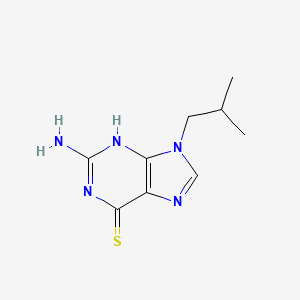
![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide](/img/structure/B15218464.png)
